Quinolin-2-ylboronic Acid: A Comprehensive Technical Guide for Researchers
Quinolin-2-ylboronic Acid: A Comprehensive Technical Guide for Researchers
CAS Number: 745784-12-7 [1]
This technical guide provides an in-depth overview of Quinolin-2-ylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.
Compound Data
Quinolin-2-ylboronic acid is a stable, solid compound at room temperature.[1] Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 745784-12-7 | [1] |
| Molecular Formula | C₉H₈BNO₂ | [1] |
| Molecular Weight | 172.98 g/mol | [2] |
| Physical Form | Solid | [1] |
| Density | 1.289 g/cm³ | [3] |
| Boiling Point | 400.261 °C at 760 mmHg | [3] |
| Flashing Point | 195.871 °C | [3] |
| Purity | ≥98% | [1] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |
Safety Information
Quinolin-2-ylboronic acid is classified with the following hazard statements:
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H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard precautionary statements should be followed, including wearing appropriate personal protective equipment and handling the compound in a well-ventilated area.[1]
Synthesis and Experimental Protocols
The synthesis of Quinolin-2-ylboronic acid is typically achieved through a two-step process involving the Miyaura borylation of a 2-haloquinoline to form the corresponding pinacol boronate ester, followed by hydrolysis to the desired boronic acid.
Miyaura Borylation of 2-Chloroquinoline
This protocol describes the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, the pinacol ester precursor to Quinolin-2-ylboronic acid.
Materials:
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2-Chloroquinoline
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Bis(pinacolato)diboron (B₂pin₂)
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Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloroquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane via syringe to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.
Logical Workflow for Miyaura Borylation:
Caption: Workflow for the synthesis of the pinacol ester of Quinolin-2-ylboronic acid via Miyaura borylation.
Hydrolysis to Quinolin-2-ylboronic acid
Materials:
-
Crude 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude boronate ester in a mixture of THF and 1M HCl.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield Quinolin-2-ylboronic acid.
-
Further purification can be achieved by recrystallization.
Applications in Suzuki-Miyaura Cross-Coupling
Quinolin-2-ylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of a wide array of 2-substituted quinolines. These products are of significant interest in medicinal chemistry.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Quinolin-2-ylboronic acid (or its pinacol ester)
-
Aryl or heteroaryl halide (e.g., bromide, iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Phosphine ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Water (for certain conditions)
Procedure:
-
To an oven-dried reaction vessel, add Quinolin-2-ylboronic acid (1.2 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (2-5 mol%), and the ligand (if applicable).
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under positive inert gas pressure, add the base (2.0-3.0 eq) and the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery: Kinase Inhibition
Quinoline-based molecules are prevalent in medicinal chemistry and are known to target various protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Quinolin-2-ylboronic acid serves as a valuable scaffold for the synthesis of potent and selective kinase inhibitors. For instance, derivatives of quinoline have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells.
Simplified EGFR Signaling Pathway and Point of Inhibition:
Caption: Simplified EGFR signaling pathway illustrating the point of inhibition by a quinoline-based kinase inhibitor.
Spectral Data
Expected Features in Spectral Analysis:
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¹H NMR: Signals corresponding to the aromatic protons of the quinoline ring system, as well as a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: Resonances for the nine carbon atoms of the quinoline ring, with the carbon attached to the boron atom showing a characteristic chemical shift.
-
IR Spectroscopy: Characteristic bands for B-O and O-H stretching of the boronic acid group, in addition to the aromatic C-H and C=C/C=N stretching vibrations of the quinoline core.
This guide serves as a foundational resource for the synthesis and application of Quinolin-2-ylboronic acid. Researchers are encouraged to consult the primary literature for more specific and detailed experimental conditions tailored to their particular substrates and research goals.
